molecular formula C23H25NO2 B1385649 3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline CAS No. 1040686-05-2

3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline

Cat. No.: B1385649
CAS No.: 1040686-05-2
M. Wt: 347.4 g/mol
InChI Key: CTVIVWKSZGEADG-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline is an organic compound that features a complex structure with both phenoxy and phenylpropyl groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds

Biological Activity

3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline is a synthetic compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a phenoxyethoxy group and a phenylpropyl amine moiety, which may influence its biological activity.

Molecular Structure

The structural characteristics of this compound are essential for understanding its biological interactions. The compound's structure can be represented as follows:

Structure C23H25NO2\text{Structure }\text{C}_{23}\text{H}_{25}\text{N}\text{O}_{2}

Research indicates that this compound may exhibit various biological activities through its interactions with specific biological targets, such as enzymes and receptors. Interaction studies have focused on its binding affinity, which is crucial for determining the compound's efficacy and safety profile in therapeutic applications.

Key Biological Activities

  • Binding Affinity : The compound shows potential binding interactions with various receptors, which may lead to pharmacological effects.
  • Structure-Activity Relationship (SAR) : Studies suggest that modifications to the compound's structure can significantly alter its biological activity, making SAR studies vital for drug development .
  • Potential Applications : The compound's unique features suggest possible applications in treating conditions related to serotonin receptors, such as mood disorders and anxiety .

Case Studies

Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
N-(2-butoxyethyl)anilineC13H19NOContains an ether linkage; used in various chemical syntheses.
N-Phenyl-N-(3-phenylprop-2-ynyl)anilineC21H17NExhibits interesting dihedral angles; synthesized via copper-catalyzed reactions.
N,N-Diethyl-m-toluidineC12H17NA simple arylamine; often used as a model compound in biological studies.

Research Findings

Recent studies utilizing techniques such as molecular docking and in vitro assays have been employed to assess the interactions of this compound with biological targets. These studies are essential for elucidating the specific biological activities associated with this compound.

  • Molecular Docking Studies : These studies have shown promising results regarding the binding affinity of the compound to various receptors, indicating potential therapeutic applications.
  • In Vitro Assays : Experimental data from in vitro assays have demonstrated that the compound may exert significant biological effects, although further research is needed to confirm these findings.

Future Directions

Future research should focus on:

  • Elucidating Specific Mechanisms : Understanding how this compound interacts at the molecular level with its targets.
  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of the compound in humans.
  • Exploring Derivatives : Investigating derivatives of this compound to enhance its pharmacological properties and reduce potential side effects.

Properties

IUPAC Name

3-(2-phenoxyethoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-3-9-20(10-4-1)11-8-16-24-21-12-7-15-23(19-21)26-18-17-25-22-13-5-2-6-14-22/h1-7,9-10,12-15,19,24H,8,11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVIVWKSZGEADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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